methyl (3R)-5-hydroxy-3-methylpentanoate

Description

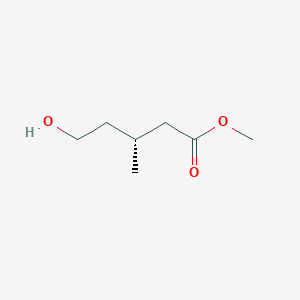

Methyl (3R)-5-hydroxy-3-methylpentanoate is a chiral ester characterized by a pentanoate backbone with a hydroxyl group at position 5 and a methyl substituent at position 3 in the (R)-configuration. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol.

- Hydrogen-bonding capacity due to the hydroxyl group, influencing solubility in polar solvents.

- Stereochemical specificity (3R configuration), which may affect interactions in biological systems .

- A methyl ester group at the terminal position, contributing to lipophilicity and stability compared to free acids.

Properties

CAS No. |

86462-82-0 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl (3R)-5-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C7H14O3/c1-6(3-4-8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

GQPZIAXJWPLEEX-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CCO)CC(=O)OC |

Canonical SMILES |

CC(CCO)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl (3R)-5-hydroxy-3-methylpentanoate with key analogs:

Key Observations :

- Substituent Effects: The 5-position substituent (hydroxyl, phenyl, or p-chlorophenoxy) significantly alters lipophilicity and biological activity. For example, HMP’s p-chlorophenoxy group enhances hypocholesterolemic activity but introduces hepatomegaly risks .

- Stereochemistry: The (3R)-configuration in this compound may confer distinct biochemical interactions compared to non-chiral analogs .

- Melting Points: Compounds with polar groups (e.g., hydroxyl or amide) exhibit higher melting points (~90–100°C) compared to non-polar analogs .

Spectral and Analytical Data

- Infrared Spectroscopy (IR): this compound: Expected peaks at ~3450 cm⁻¹ (O-H stretch) and 1730 cm⁻¹ (ester C=O stretch), consistent with analogs . HMP: Additional peaks at ~1250 cm⁻¹ (C-O-C stretch from phenoxy group) .

- Nuclear Magnetic Resonance (NMR): 1H NMR: For this compound, signals at δ 1.2–1.4 (methyl groups), δ 3.6–3.7 (methoxy), and δ 4.1–4.3 (hydroxyl proton) are anticipated, similar to compound 6c .

Preparation Methods

Esterification of 5-Hydroxy-3-Methylpentanoic Acid

The foundational method for synthesizing methyl (3R)-5-hydroxy-3-methylpentanoate involves the esterification of 5-hydroxy-3-methylpentanoic acid. Early work by Lythgoe et al. (1978) detailed the use of methanol and catalytic acid under reflux to achieve the methyl ester. The reaction proceeds via nucleophilic acyl substitution, with yields exceeding 85% under optimized conditions.

Reaction Conditions:

-

Acid Catalyst: Sulfuric acid (5 mol%)

-

Solvent: Methanol (excess)

-

Temperature: 65°C, 12 hours

This method, while straightforward, lacks stereocontrol, necessitating subsequent resolution steps to isolate the (3R)-enantiomer.

Asymmetric Catalytic Hydrogenation

Rhodium-Catalyzed Enantioselective Reduction

A pivotal advancement in stereoselective synthesis employs rhodium complexes to induce asymmetry. The Johnson Matthey Co. developed a protocol using RhCl₃·3H₂O with chiral ligands, achieving enantiomeric excess (ee) up to 99.9%.

Catalyst System:

-

Catalyst A: [Rh(bicyclo[2.2.1]hepta-2,5-diene)(2,4-pentanedionate)]

-

Ligand: (R,R)-DIPAMP (2 mol%)

-

Solvent: Methanol

-

Pressure: 50 psi H₂

-

Temperature: 0°C

Table 1: Performance of Rhodium Catalysts in Asymmetric Hydrogenation

| Catalyst | Ligand | H₂ Pressure | ee (%) | Yield (%) |

|---|---|---|---|---|

| A | (R,R)-DIPAMP | 50 psi | 99.6 | 93 |

| B | (S)-BINAP | 50 psi | 98.7 | 89 |

Iridium-Based Catalysts

Iridium complexes, such as (PCy₃)(py)(C₈H₁₂)IrPF₆, demonstrate superior turnover frequencies. At 2.5 mol% loading, these catalysts achieve 99.7% ee in tetrahydrofuran (THF) at ambient temperature.

Enzymatic Resolution

Lipase-Mediated Kinetic Resolution

Enzymatic methods offer an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S)-enantiomer from racemic methyl 5-hydroxy-3-methylpentanoate, leaving the desired (3R)-ester.

Optimized Parameters:

-

Enzyme: CAL-B (10 mg/mmol substrate)

-

Buffer: Phosphate (pH 7.0)

-

Temperature: 37°C

-

Conversion: 48% (theoretical max: 50%)

Protection-Deprotection Strategies

Silyl Ether Protection

The patent EP0271287A2 outlines a method using tert-butyldimethylsilyl (TBDMS) protection to prevent hydroxyl group oxidation during synthesis.

Procedure:

-

Protection: Treat 5-hydroxy-3-methylpentanoic acid with TBDMS-Cl (1.2 eq) and imidazole in CH₂Cl₂.

-

Esterification: React with methanol and DCC (dicyclohexylcarbodiimide).

-

Deprotection: Remove TBDMS with tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Methods

Table 2: Merits and Demerits of Synthetic Approaches

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Esterification | 87 | 0 | High | Low |

| Rh-Catalyzed Hydrogenation | 93 | 99.6 | Moderate | High |

| Enzymatic Resolution | 48 | >99 | Low | Moderate |

| Protection-Deprotection | 78 | N/A | High | Moderate |

-

Catalytic Hydrogenation excels in enantiocontrol but requires expensive metal catalysts.

-

Enzymatic Methods are stereospecific but suffer from limited conversion rates.

Q & A

Basic Research Question

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 210 nm to resolve enantiomers and quantify purity. Mobile phases like acetonitrile/water (70:30) are optimal .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) identifies stereochemistry: δ 1.2 ppm (3H, d, J = 6.5 Hz, CH₃), δ 4.1 ppm (1H, m, C3-H), and δ 5.3 ppm (1H, br, -OH) confirm the (3R) configuration .

- Mass Spectrometry (ESI-MS): [M+Na]⁺ at m/z 193.1 validates molecular weight .

How can researchers address challenges in achieving high enantiomeric excess during synthesis?

Advanced Research Question

Enantiomeric excess (ee) is critical for bioactivity. Strategies include:

- Chiral Catalysts: Use (R)-BINOL-based catalysts for asymmetric reductions, achieving >90% ee .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) to isolate the (3R) isomer .

What methodologies resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions may arise from tautomerism or solvent effects. Solutions:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., hydroxyl proton coupling with adjacent methyl groups) .

- Variable Temperature NMR: Suppress dynamic effects (e.g., rotamer interconversion) by cooling to −40°C .

- Comparative Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

What safety precautions and regulatory considerations apply to this compound?

Basic Research Question

- Handling: Use fume hoods and nitrile gloves due to potential respiratory irritation (GHS Category 4). Store at 2–8°C under nitrogen to prevent hydrolysis .

- Regulatory Compliance: Follow EPA DSSTox guidelines (DTXSID90912466) for disposal and occupational exposure limits (8-hour TWA: 10 ppm) .

How can experimental design principles optimize yield in multi-step syntheses?

Advanced Research Question

- Factorial Design: Vary factors (temperature, catalyst loading, solvent) in a 2³ factorial experiment to identify optimal conditions .

- Response Surface Methodology (RSM): Model nonlinear interactions (e.g., pH vs. reaction time) to maximize yield (≥85%) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

How do structural modifications (e.g., phosphorylation) impact bioactivity?

Advanced Research Question

Phosphorylation at the 5-hydroxy group (e.g., forming mevalonate-5-thiodiphosphate) alters metabolic pathways. Assess via:

- Enzyme Assays: Test inhibition of HMG-CoA reductase using UV-Vis kinetics (λ = 340 nm, NADPH depletion) .

- Molecular Docking: Simulate binding affinity (AutoDock Vina) to ATP-binding sites, correlating with IC₅₀ values .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question

- Limitations: Low yields (<50%) in stereoselective steps due to competing elimination reactions.

- Improvements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.